

# Chemical and physical properties of 3,4,5-Trimethoxycinnamyl alcohol

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamyl alcohol

Cat. No.: B120164

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## An In-depth Technical Guide on the Core Chemical and Physical Properties of 3,4,5-Trimethoxycinnamyl alcohol

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,4,5-Trimethoxycinnamyl alcohol**, tailored for researchers, scientists, and drug development professionals. This document consolidates key data, experimental protocols, and conceptual workflows to facilitate further research and application of this compound.

## Chemical and Physical Properties

**3,4,5-Trimethoxycinnamyl alcohol** is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.<sup>[1]</sup> It is characterized by a benzene ring substituted with three methoxy groups and a propenol side chain.<sup>[1][2]</sup> This compound is a derivative of (E)-cinnamyl alcohol with methoxy groups at the 3, 4, and 5 positions.<sup>[1]</sup> It is a naturally occurring phenolic compound that can be sourced from the bark of the cinnamon tree.<sup>[3]</sup>

## Identifiers and Molecular Characteristics

The following table summarizes the key identifiers and molecular properties of **3,4,5-Trimethoxycinnamyl alcohol**. It is worth noting that two CAS numbers, 30273-62-2 and 1504-56-9, are often associated with this compound; 30273-62-2 is the more commonly cited CAS number in recent database entries.<sup>[1][4]</sup>

Property	Value	Reference
IUPAC Name	(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol	[1]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>4</sub>	[1]
Molecular Weight	224.25 g/mol	[1]
CAS Number	30273-62-2 (primary), 1504-56-9	[1][4]
Canonical SMILES	<chem>COC1=CC(=CC(=C1OC)OC)/C=C/CO</chem>	[1]
InChI Key	HZDDMDAKGIRCPP-SNAWJCMRSA-N	[1]

## Physical Properties

The physical properties of **3,4,5-Trimethoxycinnamyl alcohol** are summarized in the table below. The data for boiling point and water solubility are largely based on estimations and should be treated as such.

Property	Value	Reference
Melting Point	110 °C	[5]
Boiling Point (estimated)	379.20 °C at 760 mmHg	[6]
Water Solubility (estimated)	0.56 g/L	[5]
logP (estimated)	2.08	[5]
pKa (Strongest Acidic, estimated)	15.62	[5]
pKa (Strongest Basic, estimated)	-2.5	[5]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3,4,5-Trimethoxycinnamyl alcohol**. While publicly available raw spectral data is limited, the following sections provide an overview of expected spectral characteristics based on the compound's structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **3,4,5-Trimethoxycinnamyl alcohol** is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenol chain, the methylene protons adjacent to the hydroxyl group, and the methoxy protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the vinylic carbons, the methylene carbon, and the methoxy carbons. The presence of three distinct methoxy groups is a key feature.[\[1\]](#)

### Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 224.25$ ).[\[1\]](#) Fragmentation patterns would likely involve the loss of water, methoxy groups, and cleavage of the propenol side chain.

### Infrared (IR) Spectroscopy

The IR spectrum of **3,4,5-Trimethoxycinnamyl alcohol** will exhibit characteristic absorption bands for its functional groups.[\[1\]](#)

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
O-H stretch (alcohol)	3500–3200 (broad)
C-H stretch (aromatic)	3100–3000
C-H stretch (aliphatic)	3000–2850
C=C stretch (alkene)	1650–1600
C=C stretch (aromatic)	1600–1450
C-O stretch (alcohol)	1260–1000
C-O stretch (ether)	1275–1020

## Experimental Protocols

The following sections detail methodologies for the synthesis, isolation, and evaluation of the biological activity of **3,4,5-Trimethoxycinnamyl alcohol**.

### Synthesis of 3,4,5-Trimethoxycinnamyl alcohol

A common method for the synthesis of cinnamyl alcohols is the reduction of the corresponding cinnamaldehyde or cinnamate ester. The following protocol is a representative example based on the reduction of a cinnamate ester using diisobutylaluminium hydride (DIBAL-H).

Reaction: Reduction of Methyl 3,4,5-trimethoxycinnamate to **3,4,5-Trimethoxycinnamyl alcohol**.

Materials:

- Methyl 3,4,5-trimethoxycinnamate
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
- Anhydrous dichloromethane (DCM) or toluene
- Deionized water
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve methyl 3,4,5-trimethoxycinnamate (1 equivalent) in anhydrous DCM or toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.
- Slowly add the DIBAL-H solution (2.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at  $-78\text{ }^{\circ}\text{C}$ .
- Stir the reaction mixture at  $-78\text{ }^{\circ}\text{C}$  for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at  $-78\text{ }^{\circ}\text{C}$ .
- Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
- Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **3,4,5-Trimethoxycinnamyl alcohol** by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

- Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the final product.

## Isolation from Natural Sources

**3,4,5-Trimethoxycinnamyl alcohol** can be isolated from natural sources like cinnamon bark. The following is a general protocol for extraction and isolation.

Materials:

- Dried and powdered cinnamon bark
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Ethanol (EtOH)
- Methanol (MeOH)
- Diatomaceous earth
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Mix the powdered cinnamon bark with diatomaceous earth (e.g., in a 4:1 ratio by weight).
- Perform a sequential extraction with solvents of increasing polarity using an accelerated solvent extractor or Soxhlet apparatus. A typical solvent sequence is DCM, followed by EtOAc, EtOH, and then MeOH.[7]
- Collect the extracts from each solvent. The less polar extracts (DCM and EtOAc) are more likely to contain **3,4,5-Trimethoxycinnamyl alcohol**.
- Concentrate the desired extract (e.g., the EtOAc extract) under reduced pressure to obtain a crude residue.

- Subject the crude residue to flash column chromatography on silica gel.
- Elute the column with a gradient of hexane and ethyl acetate.
- Collect fractions and monitor by TLC to identify the fractions containing the target compound.
- Combine the pure fractions and evaporate the solvent to yield isolated **3,4,5-Trimethoxycinnamyl alcohol**.

## Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of **3,4,5-Trimethoxycinnamyl alcohol** against a target microorganism.

Materials:

- **3,4,5-Trimethoxycinnamyl alcohol**
- Sterile 96-well microtiter plates
- Target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Dimethyl sulfoxide (DMSO) for dissolving the compound
- Positive control antibiotic (e.g., gentamicin)
- Resazurin sodium salt solution (optional, for viability indication)

Procedure:

- Prepare a stock solution of **3,4,5-Trimethoxycinnamyl alcohol** in DMSO.
- In a 96-well plate, add 100  $\mu$ L of sterile broth to each well.

- Add a specific volume of the stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100  $\mu$ L from one well to the next.
- Prepare an inoculum of the target microorganism and adjust its concentration to approximately  $5 \times 10^5$  CFU/mL in the broth.
- Add 100  $\mu$ L of the bacterial inoculum to each well containing the serially diluted compound.
- Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO without the compound).
- Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
- Optionally, add a viability indicator like resazurin to each well and incubate for a few more hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.[8][9]

## Visualizations

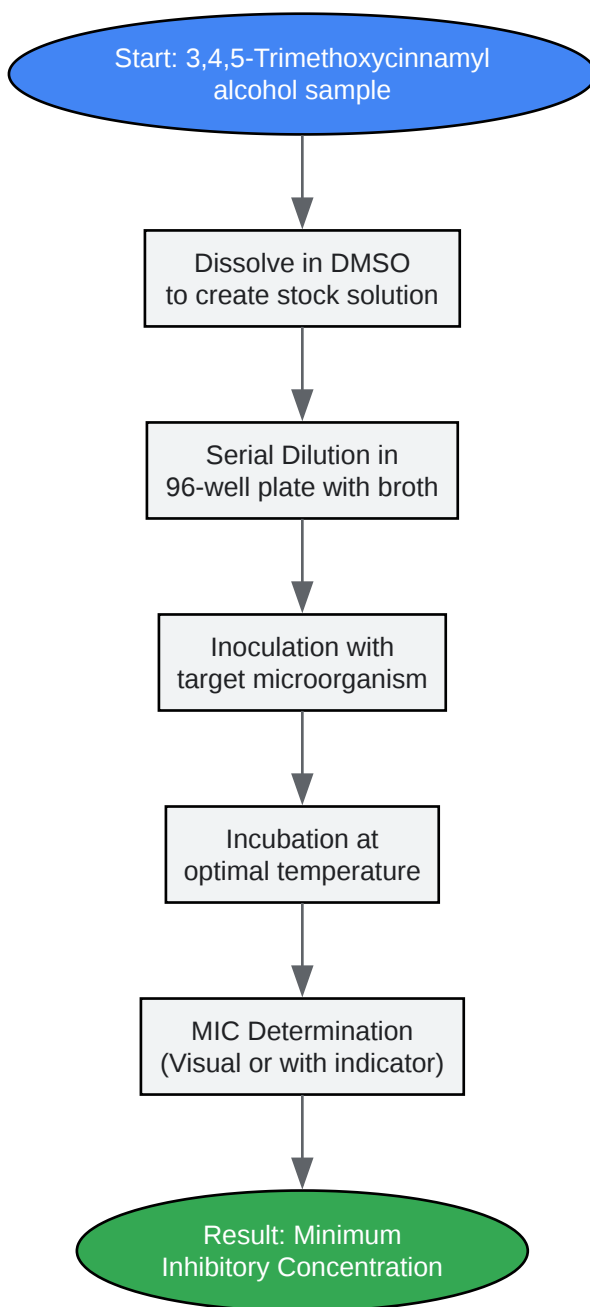
The following diagrams, created using the DOT language, illustrate key workflows and a hypothetical signaling pathway relevant to the study of **3,4,5-Trimethoxycinnamyl alcohol**.



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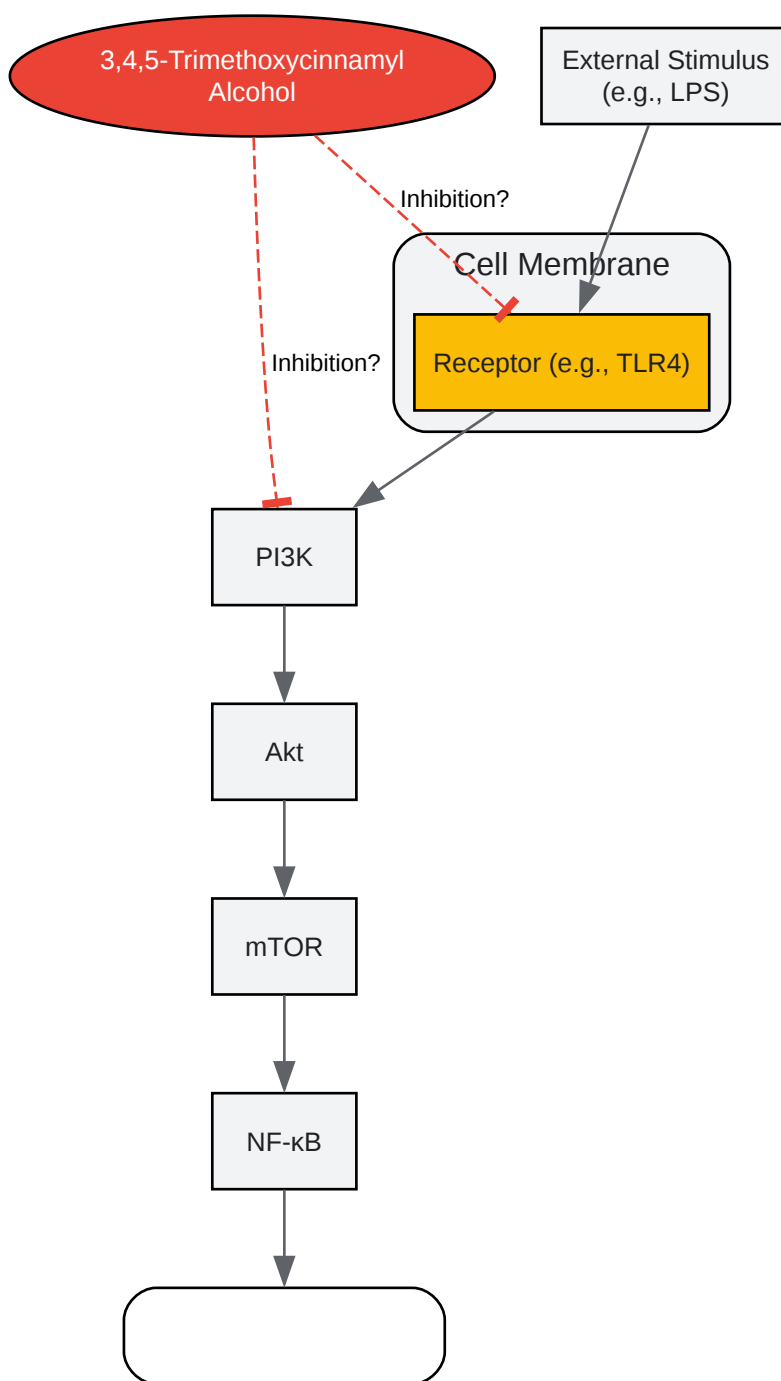
Caption: A typical workflow for the synthesis of **3,4,5-Trimethoxycinnamyl alcohol**.





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Caption: Workflow for antimicrobial screening using the broth microdilution method.



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Caption: Hypothetical signaling pathway for the anti-inflammatory effects of **3,4,5-Trimethoxycinnamyl alcohol**.

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